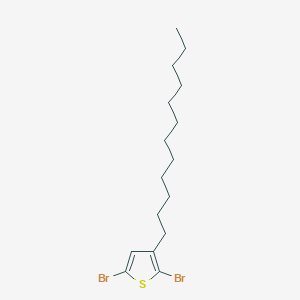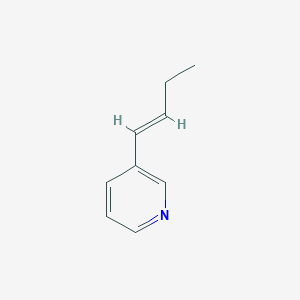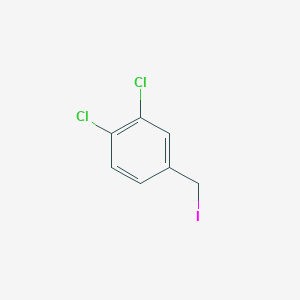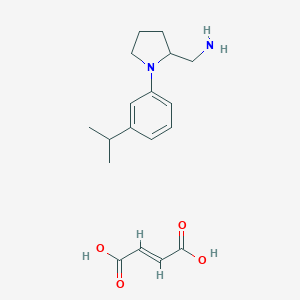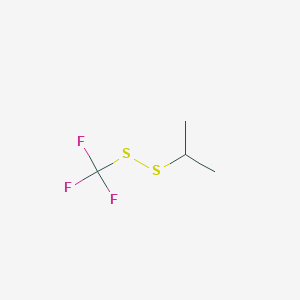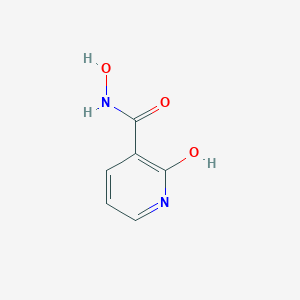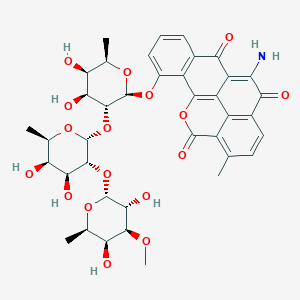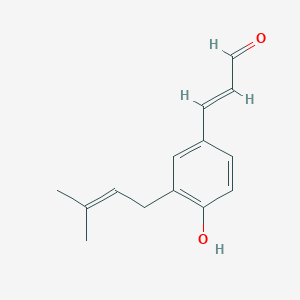
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal, also known as HMBPP, is a molecule that plays a crucial role in the biosynthesis of isoprenoid compounds. Isoprenoids are a large and diverse group of natural products that are essential for many biological processes, including photosynthesis, respiration, and cell signaling. HMBPP is produced by certain bacteria and parasites, and it has been the subject of intense research in recent years due to its potential as a target for new antibiotics and anti-malarial drugs.
Scientific Research Applications
Chemical Constituents and Synthesis
- Chemical Constituents : This compound is identified as a novel phenyl propanoid, with related compounds such as cuspidiol, boninenal, and methyl boninenalate also established. These compounds were synthesized and isolated from Rutaceous plants (Ishii et al., 1982).
Antifungal Properties
- Antifungal Compound : It is produced by grapefruit and Valencia orange following wounding of the peel. This production in citrus fruits suggests potential antifungal properties (Stange et al., 1993).
Metabolic Studies
- Metabolism Analysis : The metabolic fate of related compounds in animals and potentially in humans involves the formation of various metabolic products, indicating a complex metabolic pathway (Canonica et al., 1968).
Pharmaceutical Research
- Antibacterial and Modulatory Activity : Computational models predict this compound as a potential antibacterial agent for specific proteins. However, its direct antibacterial activity was not clinically significant, suggesting its potential use in combination with other antibiotics to combat bacterial resistance (Figueredo et al., 2020).
Novel Synthesis Methods
- Synthesis of Analogous Compounds : Research has been conducted on the synthesis of various analogs and derivatives of this compound, highlighting its relevance in synthetic chemistry and potential applications in creating new compounds (Uto et al., 2002).
properties
CAS RN |
151455-12-8 |
|---|---|
Product Name |
3-(4-Hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal |
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C14H16O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h3-6,8-10,16H,7H2,1-2H3/b4-3+ |
InChI Key |
FNDJBOATFIWAJR-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C=O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C |
melting_point |
144.5-146°C |
physical_description |
Solid |
synonyms |
3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal 3-HMBP-2-propenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
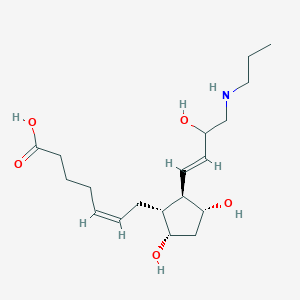
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
